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Compound of Interest

Compound Name: BMS-986449

Cat. No.: B15604535

A Comparative Guide to the Preclinical Profiles of BMS-986449 and CC-885, Novel Cereblon
E3 Ligase Modulators

This guide provides a detailed comparison of the preclinical characteristics of two
investigational molecular glue degraders, BMS-986449 and CC-885. Both compounds function
by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, but they are
designed to induce the degradation of different target proteins, leading to distinct downstream
anti-cancer effects. This document is intended for researchers, scientists, and professionals in
the field of drug development.

Mechanism of Action and Target Profile

BMS-986449 and CC-885 are both classified as Cereblon E3 Ligase Modulatory Drugs
(CELMoDs). They act as "molecular glues,” bringing new protein substrates (neosubstrates) to
the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by
the proteasome. However, their intended targets and, consequently, their mechanisms of anti-
cancer activity differ significantly.

BMS-986449 is engineered to selectively target the transcription factors Helios (IKZF2) and
Eos (IKZF4).[1][2][3] These proteins are crucial for maintaining the immunosuppressive
function of regulatory T cells (Tregs) within the tumor microenvironment.[1][4] By degrading
Helios and Eos, BMS-986449 aims to reprogram Tregs, thereby enhancing the body's natural
anti-tumor immune response.[1][4]
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CC-885, on the other hand, was first identified as a potent degrader of the translation
termination factor GSPT1, which is the primary mechanism for its anti-tumor activity.[5][6][7]
Subsequent research has revealed that CC-885 also induces the degradation of other
neosubstrates, including Cyclin-dependent kinase 4 (CDK4), BNIP3L, and Polo-like kinase 1
(PLKZL).[8][9][10][11][12] This broader substrate profile suggests that CC-885 may exert its anti-
cancer effects through multiple pathways, including cell cycle arrest and inhibition of mitophagy,
in addition to the disruption of protein translation.

Preclinical Performance Data

Currently, publicly available preclinical data does not include direct head-to-head comparative
studies of BMS-986449 and CC-885 in the same experimental models. The following tables
summarize the available data for each compound from separate studies.

Table 1: In Vitro and In Vivo Efficacy of BMS-986449

Model System Treatment Key Findings Reference

Monotherapy induced
tumor growth
inhibition (TGI) of up
to 75% (CT26), 62%
(MB49), and 42%
BMS-986449 (daily (MC38). Combination

Tumor Models (CT26, ) ) ] [13]
dosing) with anti-PD-1
MB49, MC38)

Syngeneic Mouse

resulted in more
robust efficacy with
TGl values of 95%
(CT26), 97% (MB49),
and 88% (MC38).

Well-tolerated and

maintained =80%
BMS-986449 (0.3 . .
Cynomolgus Monkeys degradation of Helios [4][13]
mg/kg, QD, oral) o )
in circulating Treg

cells over 24 hours.
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Table 2: Preclinical Efficacy and Toxicity of CC-885

Model System Treatment Key Findings Reference
Patient-Derived Acute )
_ _ Potent anti-
Myeloid Leukemia CC-885 ) ) o [6]
proliferative activity.
(AML) Cells
Caused growth
retardation via
Multiple Myeloma impairment of cell
CC-885 _ [8]
(MM) Cells cycle progression and
cell death in vitro and
in vivo.
Induced marked,
species-specific
_ CC-885 (5 mg/kg, o ]
Humanized CRBN ) ) toxicity, with all treated
) intraperitoneal ) ) [14]
Mice o mice dying
injection) i
approximately 35
hours post-injection.
CC-885in Synergistically
Non-Small-Cell Lung o ) o
combination with inhibited NSCLC
Cancer (NSCLC) [10][11][12]

Models

Volasertib (PLK1
inhibitor)

growth in vitro and in

Vivo.

Signaling Pathway and Experimental Workflow

Diagrams

The following diagrams illustrate the mechanisms of action for BMS-986449 and CC-885.
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Caption: Mechanism of action of BMS-986449.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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